molecular formula C10H13NO2 B13709876 2-(1,4-Dioxan-2-yl)aniline

2-(1,4-Dioxan-2-yl)aniline

Cat. No.: B13709876
M. Wt: 179.22 g/mol
InChI Key: ZOCLWGBDXKTGIG-UHFFFAOYSA-N
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Description

2-(1,4-Dioxan-2-yl)aniline is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1,4-Dioxan-2-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,4-Dioxan-2-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-(1,4-dioxan-2-yl)aniline

InChI

InChI=1S/C10H13NO2/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10/h1-4,10H,5-7,11H2

InChI Key

ZOCLWGBDXKTGIG-UHFFFAOYSA-N

Canonical SMILES

C1COC(CO1)C2=CC=CC=C2N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Ortho-Substituted Dioxane Aniline Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-benzodioxane (2,3-dihydro-1,4-benzodioxine) scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and naphthalene systems while offering distinct electronic and steric properties. This guide focuses on the technical nuances of ortho-substituted dioxane anilines —specifically the 5-amino-1,4-benzodioxane regioisomer.

Unlike the easily accessible 6-amino derivatives (found in drugs like Doxazosin ), the ortho (5-position) isomers present unique synthetic challenges and offer differentiated pharmacological profiles, particularly in 5-HT1A receptor selectivity and Kinase inhibition (e.g., ALK/ROS1 targets). This whitepaper details the regioselective synthesis, structure-activity relationships (SAR), and experimental protocols for these derivatives.

Part 1: Structural Significance & The "Ortho" Challenge

The Regiochemical Divergence

The term "dioxane aniline" typically refers to aminobenzodioxanes. The position of the amine group relative to the oxygen bridgehead dictates the physicochemical properties:

  • 6-Amino-1,4-benzodioxane (Meta/Para): The amine is para to one oxygen and meta to the other. This is the thermodynamic product of direct nitration/reduction sequences. It is the core of classical alpha-blockers.

  • 5-Amino-1,4-benzodioxane (Ortho): The amine is ortho to the bridgehead oxygen. This position introduces significant steric strain (peri-interaction with the C4-hydrogen) and alters the torsion angle of the aniline nitrogen, often locking the conformation in a way that favors specific kinase active site binding (Type I inhibitors).

Pharmacophore Utility
Feature6-Substituted (Standard)5-Substituted (Ortho)
Electronic Effect Strong resonance donation into ringInductive withdrawal dominance due to ortho-oxygen
Steric Environment Open, accessible for bulky amidesSterically crowded; restricted rotation
Key Targets

-Adrenoceptors (Doxazosin), D2 Receptors
5-HT1A (Selectivity over

), Kinases (ALK)
Metabolic Stability Prone to N-acetylationReduced N-acetylation rates (Steric hindrance)

Part 2: Synthetic Methodologies

The Regioselectivity Problem

Direct nitration of 1,4-benzodioxane yields almost exclusively the 6-nitro isomer due to the directing effects of the alkyl-ether oxygens. Accessing the 5-amino (ortho) scaffold requires "Directed Ortho Metalation" (DoM) or de novo ring construction from pre-substituted catechols.

Workflow Visualization (DOT)

The following diagram illustrates the divergent pathways to access the 5-isomer versus the 6-isomer.

BenzodioxaneSynthesis Catechol Catechol (1,2-Dihydroxybenzene) Benzodioxane 1,4-Benzodioxane Catechol->Benzodioxane 1,2-dibromoethane K2CO3, DMF Nitration Nitration (HNO3/AcOH) Benzodioxane->Nitration Nitro6 6-Nitro-1,4-benzodioxane (Major Product) Nitration->Nitro6 Amine6 6-Amino-1,4-benzodioxane (Target: Doxazosin) Nitro6->Amine6 H2, Pd/C DHBA 2,3-Dihydroxybenzoic Acid Esterification Esterification & Alkylation (DBE) DHBA->Esterification Ester5 5-Carboxy-1,4-benzodioxane Esterification->Ester5 Curtius Curtius Rearrangement (DPPA, tBuOH) Ester5->Curtius Amine5 5-Amino-1,4-benzodioxane (Target: 5-HT1A Ligands) Curtius->Amine5 Boc-Deprotection

Caption: Divergent synthesis of 1,4-benzodioxane aniline regioisomers. Path A yields the standard 6-isomer; Path B uses a Curtius rearrangement to access the elusive 5-isomer.

Part 3: Experimental Protocols

Protocol A: Synthesis of 5-Amino-1,4-benzodioxane (The "Ortho" Route)

Rationale: Direct nitration fails. We utilize a Curtius rearrangement on the carboxylic acid to install the amine at the sterically crowded 5-position.

Materials:

  • 2,3-Dihydroxybenzoic acid (15.4 g, 100 mmol)

  • 1,2-Dibromoethane (22.5 g, 120 mmol)

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA)

  • tert-Butanol (t-BuOH)

Step-by-Step Methodology:

  • Cyclization (Formation of the Dioxane Ring):

    • Dissolve 2,3-dihydroxybenzoic acid in DMF (150 mL).

    • Add finely ground

      
       (41.4 g, 300 mmol) and stir at room temperature for 30 min to generate the dianion.
      
    • Add 1,2-dibromoethane dropwise.

    • Critical Step: Heat to 100°C for 16 hours. The high temperature is required to overcome the entropy cost of closing the 6-membered ring.

    • Workup: Pour into ice water, acidify with HCl (pH 2), and extract with Ethyl Acetate. Recrystallize the resulting 1,4-benzodioxane-5-carboxylic acid from ethanol.

  • Curtius Rearrangement (Carboxyl

    
     Amine): 
    
    • Dissolve the carboxylic acid (10 mmol) in dry Toluene/THF (1:1).

    • Add TEA (1.1 eq) and DPPA (1.1 eq). Stir at 0°C for 1 hour, then room temperature for 2 hours (Formation of Acyl Azide).

    • Add excess t-BuOH (5 eq) and reflux for 12 hours. This traps the isocyanate intermediate as the Boc-protected amine.

    • Purification: Column chromatography (Hexane/EtOAc) yields 5-(Boc-amino)-1,4-benzodioxane.

  • Deprotection:

    • Treat with TFA/DCM (1:4) at 0°C for 2 hours.

    • Basify with saturated

      
       to yield the free base 5-amino-1,4-benzodioxane .
      
Protocol B: Validation of Structure (NMR)

Self-Validating Check: The 5-amino isomer (ortho) can be distinguished from the 6-amino isomer (meta) via


-NMR coupling constants.
  • 5-Amino: The aromatic region shows a triplet (approx 6.5-6.8 ppm) and two doublets (ABC system).

  • 6-Amino: The aromatic region shows one singlet (isolated proton at C5), one doublet, and one doublet-of-doublets (ABX system).

Part 4: Medicinal Chemistry Applications[1][2][3][4][5][6][7][8][9]

Alpha-1 Adrenoceptor Antagonists

The 1,4-benzodioxane moiety is the pharmacophore anchor for WB-4101 , a potent


-adrenoceptor antagonist.
  • Mechanism: The dioxane oxygen atoms act as hydrogen bond acceptors for Serine residues in the GPCR transmembrane domain (TM5).

  • Ortho-Effect: Substitution at the 5-position (ortho) drastically reduces affinity for

    
     receptors but enhances selectivity for 5-HT1A  receptors. This "selectivity switch" is a key tool in designing non-sedating anxiolytics.
    
5-HT1A Receptor Ligands

Derivatives like Eltoprazine utilize the piperazine-benzodioxane linkage.

  • SAR Insight: The ortho-substituted (5-amino) variants often act as partial agonists, whereas the 6-amino variants tend to be antagonists. The steric bulk at the 5-position forces the piperazine tail into a specific trajectory that engages the secondary binding pocket of the serotonin receptor.

Signal Transduction Diagram (5-HT1A Pathway)

SignalPath Ligand 5-Amino-Benzodioxane Derivative (Agonist) GPCR 5-HT1A Receptor (Gi/Go Coupled) Ligand->GPCR Binding (Ortho-Steric) AC Adenylyl Cyclase GPCR->AC Inhibition (Gi) K_Channel GIRK Channel (Hyperpolarization) GPCR->K_Channel Activation (Beta-Gamma) cAMP cAMP Levels AC->cAMP Decrease PKA Protein Kinase A cAMP->PKA Reduced Activity

Caption: 5-HT1A signaling cascade modulated by 5-substituted benzodioxane agonists. Note the Gi-mediated inhibition of Adenylyl Cyclase.

Part 5: References

  • Regioselective Synthesis of Benzodioxanes: Vazquez, G. et al. "Synthesis and anti-inflammatory activity of 1,4-benzodioxane derivatives." Bioorganic & Medicinal Chemistry, 2022.

  • Pharmacophore Modeling: Bolchi, C. et al. "1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry." European Journal of Medicinal Chemistry, 2020.[1]

  • Alpha-1 Antagonists: "Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds." Journal of Medicinal Chemistry.

  • Ortho-Aniline Synthesis: "Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives." NIH PubMed Central.

  • Doxazosin & WB-4101 Context: "Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives." PubMed.

Sources

Solubility profile of 2-(1,4-Dioxan-2-yl)aniline in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Determining the Solubility Profile of 2-(1,4-Dioxan-2-yl)aniline in Organic Solvents

Authored by: A Senior Application Scientist

Introduction: Bridging Structure and Application

In the landscape of pharmaceutical development and fine chemical synthesis, a thorough understanding of a compound's physicochemical properties is paramount. 2-(1,4-Dioxan-2-yl)aniline, a molecule integrating a polar aniline moiety with a flexible, polar 1,4-dioxane ring, presents a unique structural profile. The interplay between the aromatic, hydrogen-bond-donating aniline portion and the hydrogen-bond-accepting ether functionalities of the dioxane ring dictates its interaction with various solvents. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to experimentally determine and interpret the solubility of this compound in a range of common organic solvents.

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy.[1] As such, generating a robust solubility profile early in the development process is not merely a data-gathering exercise; it is a foundational step that informs solvent selection for synthesis, purification, and formulation, ultimately mitigating late-stage development failures.

1.1. Predicted Solubility Behavior

Based on the principle of "like dissolves like," we can form initial hypotheses about the solubility of 2-(1,4-Dioxan-2-yl)aniline:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The aniline's -NH2 group and the dioxane's oxygen atoms can both participate in hydrogen bonding. Therefore, high solubility is anticipated in these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): The molecule's overall polarity, stemming from the amine and ether groups, suggests favorable dipole-dipole interactions, leading to good solubility.[2]

  • Non-Polar Solvents (e.g., Toluene, Hexane): The non-polar benzene ring will contribute to some solubility in these solvents, but the polar functional groups will likely limit miscibility, resulting in lower solubility compared to polar solvents.[2]

While these predictions provide a valuable starting point, precise, quantitative data must be obtained through empirical measurement.

The Science of Solubility: Key Influencing Factors

The dissolution of a solute in a solvent is a thermodynamic process governed by the Gibbs free energy of dissolution (ΔG), which incorporates both enthalpy (ΔH) and entropy (ΔS) changes: ΔG = ΔH – TΔS.[3] A negative ΔG, indicating a spontaneous process, favors higher solubility. The primary factors influencing this equilibrium for 2-(1,4-Dioxan-2-yl)aniline are detailed below.

cluster_solute 2-(1,4-Dioxan-2-yl)aniline cluster_factors Influencing Factors Solute Molecular Structure - Aniline Moiety (Polar/Aromatic) - Dioxane Moiety (Polar/Flexible) Interactions Solute-Solvent Interactions - Hydrogen Bonds - Dipole-Dipole - van der Waals Solute->Interactions determines potential for Solvent Solvent Properties - Polarity - Hydrogen Bonding Capacity - Dielectric Constant Solvent->Interactions enables specific Temp Temperature Solubility Resulting Solubility Profile Temp->Solubility modulates (via ΔG) Interactions->Solubility governs

Caption: Key factors influencing the solubility of 2-(1,4-Dioxan-2-yl)aniline.

  • Solute-Solvent Interactions: The strength and nature of intermolecular forces between the solute and solvent are the most critical factors. For dissolution to occur, the energy required to break solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

  • Temperature: The effect of temperature on solubility depends on the enthalpy of dissolution. For most solid solutes, this process is endothermic (absorbs heat), meaning solubility increases with temperature.[1][4] This relationship is crucial for processes like recrystallization.

  • Solvent Polarity: A solvent's polarity determines its ability to solvate the different parts of the 2-(1,4-Dioxan-2-yl)aniline molecule. Polar solvents will effectively solvate the aniline and dioxane groups, while non-polar solvents will interact more favorably with the benzene ring.

Experimental Framework for Solubility Determination

To generate reliable and thermodynamically valid solubility data, a robust and well-controlled experimental protocol is essential. The Equilibrium Shake-Flask Method is the gold standard for this purpose, as it ensures that the system reaches a true equilibrium between the undissolved solid and the saturated solution.[5][6]

start Start prep 1. Preparation Add excess solid compound to solvent in sealed vials. start->prep equilibrate 2. Equilibration Agitate vials at constant temperature (e.g., 25°C) for 24h. prep->equilibrate settle 3. Phase Separation Allow solids to settle. Centrifuge if necessary. equilibrate->settle sample 4. Sampling Carefully withdraw supernatant. Filter using 0.22 µm syringe filter. settle->sample analyze 5. Analysis Quantify concentration using a validated HPLC method. sample->analyze validate 6. Validation (Optional) Continue agitation of stock vial for another 24h and re-analyze to confirm equilibrium. analyze->validate end End validate->end

Caption: Experimental workflow for the shake-flask solubility determination.

3.1. Protocol: Equilibrium Shake-Flask Method

This protocol is designed as a self-validating system. The inclusion of a second time point for analysis confirms that equilibrium has been reached, a critical aspect for data trustworthiness.

Materials:

  • 2-(1,4-Dioxan-2-yl)aniline (solid)

  • Selected organic solvents (HPLC grade)

  • 4 mL glass vials with PTFE-lined caps

  • Orbital shaker with temperature control

  • Centrifuge (optional)

  • Syringes and 0.22 µm syringe filters (ensure filter compatibility with solvent)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid 2-(1,4-Dioxan-2-yl)aniline to a 4 mL vial. The key is to have visible undissolved solid throughout the experiment. Add approximately 2-3 mL of the chosen solvent.[6]

  • Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation speed. Equilibrate for at least 24 hours.[5][7]

  • Phase Separation: After 24 hours, remove the vials from the shaker and let them stand at the same constant temperature to allow the solid to settle. If particles remain suspended, centrifuge the vials.[8]

  • Sampling (24h): Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial for analysis. This step is crucial to remove any microscopic undissolved particles.[8]

  • Dilution: Accurately dilute the filtered sample with the appropriate mobile phase to a concentration within the calibration range of the analytical method.

  • Equilibrium Confirmation (48h): Return the original stock vial to the shaker for another 24 hours under the same conditions. Repeat steps 3-5. If the concentration measured at 48 hours is within ±5% of the 24-hour measurement, equilibrium is confirmed.[6]

  • Analysis: Quantify the concentration of the diluted samples using a validated HPLC method as described below.

Analytical Quantification via HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately quantifying the concentration of dissolved analytes due to its specificity, sensitivity, and reproducibility.[9] For aniline derivatives, HPLC with UV detection is a common and effective approach.[10]

4.1. Protocol: HPLC Method Development and Analysis

Instrumentation & Conditions (Typical Starting Point):

  • HPLC System: Quaternary pump, autosampler, column oven, UV/Vis or DAD detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water (or a buffer). A good starting point is 60:40 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Scan the UV spectrum of the compound to find the wavelength of maximum absorbance (λmax), likely around 240-290 nm for an aniline derivative.

  • Injection Volume: 10 µL.

Procedure:

  • Stock Standard Preparation: Accurately weigh a known amount of 2-(1,4-Dioxan-2-yl)aniline and dissolve it in the mobile phase to create a primary stock solution of known concentration.

  • Calibration Curve: Prepare a series of at least five calibration standards by serial dilution of the primary stock solution. These standards should bracket the expected concentration of your diluted solubility samples.

  • Method Validation: Inject the calibration standards into the HPLC system. Plot the peak area response versus the known concentration for each standard. The resulting plot should be linear with a correlation coefficient (R²) of >0.995. This validates that the detector response is proportional to the concentration in the desired range.

  • Sample Analysis: Inject the diluted, filtered samples from the shake-flask experiment.

  • Quantification: Use the peak area of the unknown sample and the linear regression equation from the calibration curve to calculate the concentration of the diluted sample. Remember to account for the dilution factor to determine the final solubility value in the original solvent.

Data Presentation and Interpretation

Organizing the final data in a clear, tabular format is essential for comparison and interpretation. The solubility should be reported in standard units such as mg/mL or mol/L.

Table 1: Solubility Profile of 2-(1,4-Dioxan-2-yl)aniline at 25°C
Solvent ClassSolventDielectric Constant (ε)Solubility (mg/mL)Solubility (mol/L)
Polar Protic Methanol32.7[Experimental Data][Calculated Data]
Ethanol24.6[Experimental Data][Calculated Data]
Polar Aprotic Acetonitrile37.5[Experimental Data][Calculated Data]
Acetone20.7[Experimental Data][Calculated Data]
DMSO46.7[Experimental Data][Calculated Data]
Non-Polar Toluene2.4[Experimental Data][Calculated Data]
Hexane1.9[Experimental Data][Calculated Data]

Interpretation:

The results should be analyzed in the context of the theoretical principles outlined in Section 2. Correlate the measured solubility values with solvent properties like the dielectric constant and hydrogen bonding capability. For instance, a clear trend of increasing solubility with increasing solvent polarity would validate the initial predictions. Deviations from this trend can provide deeper insights into the specific nature of the solute-solvent interactions.

Conclusion

This guide provides a robust, scientifically-grounded framework for determining the solubility profile of 2-(1,4-Dioxan-2-yl)aniline in organic solvents. By combining theoretical predictions with a rigorous, self-validating experimental protocol based on the shake-flask method and HPLC quantification, researchers can generate the high-quality data necessary to advance their research and development objectives. A comprehensive understanding of solubility is not an endpoint but a critical tool that enables rational decision-making throughout the entire lifecycle of a chemical compound.

References

  • Aniline - Solubility of Things . Available at: [Link]

  • 1,4-Dioxane - Enviro Wiki . (2022). Available at: [Link]

  • Substituent effects on the physical properties and pKa of aniline - Semantic Scholar. Available at: [Link]

  • Aniline - Sciencemadness Wiki . (2020). Available at: [Link]

  • The organic solubility table says aniline [C7H6N] is soluble 3.4 grams per 100 ml H20 and density 1.2g per ml H20... - Quora. (2021). Available at: [Link]

  • Aniline (benzenamine) - DCCEEW. (2022). Available at: [Link]

  • Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf. Available at: [Link]

  • Aniline | C6H5NH2 | CID 6115 - PubChem. Available at: [Link]

  • Substituent effects on the physical properties and pKa of aniline - ResearchGate. Available at: [Link]

  • 1,4-Dioxane - Wikipedia . Available at: [Link]

  • Thermodynamics of Solubility - Chemistry LibreTexts. (2021). Available at: [Link]

  • Factors Affecting Solubility - Chemistry LibreTexts. (2026). Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Available at: [Link]

  • Solubility Testing – Shake Flask Method - BioAssay Systems. Available at: [Link]

  • DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS . Available at: [Link]

  • What Affects Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. (2025). Available at: [Link]

  • Standard Operating Procedure for solubility testing... - European Union. (2021). Available at: [Link]

  • Solubility - Wikipedia . Available at: [Link]

  • Appendix B: 1,4-Dioxane Identifiers and the Physical and Chemical Properties of 1,4-Dioxane . Available at: [Link]

  • Substituents Effect on the Electronic Properties of Aniline and Oligoanilines - ACS Publications. Available at: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024). Available at: [Link]

  • solubility experimental methods.pptx - Slideshare. Available at: [Link]

  • (PDF) Development and validation of a HPLC/FLD method... - ResearchGate. Available at: [Link]

  • 1,4-Dioxane | C4H8O2 | CID 31275 - PubChem. Available at: [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD... - Regulations.gov. (2018). Available at: [Link]

  • Solubility of Organic Compounds . (2023). Available at: [Link]

  • Can we use 1,4-dioxane as a solvent for the complex preparation? - ResearchGate. (2015). Available at: [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay . (2003). Available at: [Link]

  • Determination and Quantification of Primary Aromatic Amine in Printer Ink - LCGC Asia Pacific. (2012). Available at: [Link]

  • Solubility – Introductory Organic Chemistry - Open Oregon Educational Resources. Available at: [Link]

  • Solubility and Factors Affecting Solubility - Chemistry LibreTexts. (2023). Available at: [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which - American Pharmaceutical Review. (2014). Available at: [Link]

  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure - ACS Publications. (2019). Available at: [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species... - Dissolution Technologies. Available at: [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products... - Waters Corporation. (2015). Available at: [Link]

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Methodological & Application

Application of 2-(1,4-Dioxan-2-yl)aniline in kinase inhibitor design

Author: BenchChem Technical Support Team. Date: February 2026

Application of 2-(1,4-Dioxan-2-yl)aniline in Kinase Inhibitor Design

Executive Summary

In the optimization of Type I and Type II kinase inhibitors, the solvent-exposed region at the entrance of the ATP-binding pocket offers a critical vector for modulating physicochemical properties without compromising potency. This guide details the application of 2-(1,4-dioxan-2-yl)aniline as a privileged building block. Unlike standard para-solubilizing groups (e.g., morpholine/piperazine tails), the ortho-dioxane moiety introduces a unique conformational lock via atropisomerism-like restriction while simultaneously enhancing aqueous solubility through ether oxygen hydrogen-bond acceptors. This note provides a validated protocol for synthesizing this scaffold and integrating it into kinase cores (pyrimidine/quinazoline), supported by structural rationale and assay workflows.

Structural Rationale & Pharmacophore Design

The utility of 2-(1,4-dioxan-2-yl)aniline stems from three synergistic properties:

  • The Ortho-Effect (Conformational Control): Substitution at the ortho position of the aniline ring creates steric clash with the kinase hinge-binding core (e.g., the C4-position of a quinazoline). This forces the aniline ring to twist out of coplanarity, often adopting a dihedral angle of 40–60°. This pre-organized conformation minimizes the entropic penalty of binding to the kinase active site.

  • Solvation & Permeability: The 1,4-dioxane ring is a bioisostere of cyclohexane but with significantly lower lipophilicity (LogP ~ -0.27 vs. Cyclohexane ~ 3.4). The ether oxygens act as weak H-bond acceptors, improving solubility in aqueous media while maintaining sufficient lipophilicity for membrane permeability (unlike highly basic amines which may suffer from efflux).

  • Chirality: The C2-attachment point of the dioxane ring is chiral. In many kinase targets (e.g., FGFR, VEGFR), one enantiomer of the dioxane will project into the solvent front, while the other may clash with the ribose-binding pocket residues (e.g., the Gatekeeper residue).

Visualization: SAR Logic Flow

The following diagram illustrates the decision matrix for selecting this specific moiety during lead optimization.

SAR_Logic Start Lead Compound (Poor Solubility / Low Selectivity) Step1 Strategy 1: Add Solubilizing Group (e.g., Morpholine, Piperazine) Start->Step1 Check1 Issue: High Basicity / hERG Liability? Step1->Check1 Step2 Strategy 2: Switch to Ether (Dioxane/THP) Check1->Step2 Yes Check2 Issue: Flat SAR / Low Potency? Step2->Check2 Solution Solution: Ortho-Substitution (2-(1,4-Dioxan-2-yl)aniline) Check2->Solution Yes (Need Conformational Lock) Outcome Outcome: 1. Twisted Conformation (Selectivity) 2. Improved Solubility 3. No Basic Nitrogen Solution->Outcome

Figure 1: Decision tree for implementing the ortho-dioxane scaffold in kinase inhibitor optimization.

Chemical Synthesis Protocols

Direct commercial availability of 2-(1,4-dioxan-2-yl)aniline can be sporadic. We recommend two synthetic routes: a convergent Suzuki-Miyaura Coupling (Route A) for medicinal chemistry exploration, and a De Novo Construction (Route B) for scale-up.

Route A: Suzuki-Miyaura Coupling (Medicinal Chemistry Scale)

This route utilizes the potassium trifluoroborate salt of the dioxane, which is stable and couples efficiently with sterically hindered ortho-haloanilines.

Reagents:

  • 2-Bromoaniline (1.0 eq)

  • Potassium (1,4-dioxan-2-yl)trifluoroborate (1.2 eq) [Commercially available or prepared from boronic ester]

  • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)

  • Base: K₂CO₃ (3.0 eq)

  • Solvent: Toluene/H₂O (3:1)

Protocol:

  • Degassing: Charge a microwave vial with 2-bromoaniline (172 mg, 1.0 mmol), the trifluoroborate salt (232 mg, 1.2 mmol), K₂CO₃ (414 mg, 3.0 mmol), Pd(OAc)₂ (11 mg), and XPhos (47 mg). Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed Toluene (3 mL) and Water (1 mL) via syringe.

  • Reaction: Heat at 100°C for 16 hours (or 120°C for 1 hour in microwave).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The dioxane ring is polar; expect elution around 40-60% EtOAc.

Route B: De Novo Synthesis (Scale-Up)

For gram-scale preparation, constructing the ring from 2-nitrostyrene is more cost-effective.

Step 1: Epoxidation

  • Reactants: 2-Nitrostyrene + mCPBA (DCM, 0°C to RT).

  • Product: 2-(2-Nitrophenyl)oxirane.

Step 2: Ring Opening & Cyclization

  • Reactants: Ethylene glycol (solvent/reactant) + catalytic H₂SO₄ or BF₃·OEt₂.

  • Mechanism:[1][2][3][4][5][6][7] Acid-catalyzed opening of the epoxide by ethylene glycol, followed by intramolecular displacement of a leaving group (often requires converting the primary alcohol to a tosylate/mesylate in a discrete step if direct cyclization is poor).

  • Refined Method: React epoxide with 2-chloroethanol/BF₃·OEt₂, then cyclize with NaH/THF.

Step 3: Reduction

  • Reactants: H₂ (1 atm), Pd/C (10%), MeOH.

  • Product:2-(1,4-Dioxan-2-yl)aniline .

Synthesis Visualization

Synthesis_Pathway Start 2-Bromoaniline Cat Pd(OAc)2 / XPhos K2CO3, 100°C Start->Cat Reagent K-(1,4-Dioxan-2-yl)BF3 Reagent->Cat Product 2-(1,4-Dioxan-2-yl)aniline (Target Scaffold) Cat->Product Suzuki Coupling Coupling SnAr / Buchwald (Kinase Core Coupling) Product->Coupling Nucleophilic Attack FinalDrug Final Kinase Inhibitor Coupling->FinalDrug

Figure 2: Synthetic workflow from building block generation to final inhibitor.

Biological Evaluation & Assay Protocols

Once the inhibitor is synthesized, the following assays are critical to validate the design hypothesis.

A. Kinase Inhibition Assay (ADP-Glo™)

Purpose: To determine if the ortho-substitution is tolerated within the ATP pocket.

  • Preparation: Prepare 3x serial dilutions of the inhibitor in DMSO.

  • Enzyme Mix: Dilute the target kinase (e.g., FGFR1, VEGFR2) to 2 nM in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Substrate Mix: Prepare ATP (at Km) and peptide substrate (e.g., Poly E4Y1).

  • Reaction:

    • Add 2 µL Inhibitor + 4 µL Enzyme (Incubate 15 min at RT).

    • Add 4 µL Substrate/ATP mix.

    • Incubate 60 min at RT.

  • Detection: Add 10 µL ADP-Glo Reagent (40 min) -> Add 20 µL Kinase Detection Reagent (30 min). Read Luminescence.

  • Analysis: Fit curves using a 4-parameter logistic model to determine IC50.

B. Kinetic Solubility Assay

Purpose: To verify the solubility advantage of the dioxane moiety.

  • Stock: 10 mM DMSO stock of the inhibitor.

  • Dilution: Spike into PBS (pH 7.4) to a final theoretical concentration of 200 µM (2% DMSO final).

  • Incubation: Shake at 500 rpm for 24 hours at 25°C.

  • Filtration: Filter through a 0.45 µm PVDF membrane plate.

  • Quantification: Analyze filtrate via HPLC-UV against a standard curve prepared in DMSO/Acetonitrile.

    • Target Solubility: >50 µM is considered good for lead optimization; >100 µM is excellent.

Comparative Data Summary (Representative)

The table below highlights the expected impact of switching from a phenyl or ortho-tolyl group to the ortho-dioxane scaffold in a hypothetical 4-anilinoquinazoline inhibitor series (e.g., EGFR/VEGFR dual inhibitors).

Scaffold (R-Group)StructureIC50 (Target Kinase)Solubility (PBS, pH 7.4)LogD (pH 7.4)Metabolic Stability (HLM T1/2)
Phenyl -Ph12 nM< 1 µM4.2> 60 min
o-Tolyl -2-Me-Ph5 nM< 1 µM4.5> 60 min
p-Morpholino -4-Morph-Ph25 nM150 µM2.115 min (Oxidative opening)
o-Dioxanyl -2-(1,4-dioxan-2-yl)-Ph 8 nM 85 µM 2.8 > 60 min

Interpretation:

  • The o-Tolyl analog improves potency (via twisting) but fails solubility.

  • The p-Morpholino analog fixes solubility but loses potency (steric bulk in wrong vector) and suffers metabolic liability.

  • The o-Dioxanyl analog maintains the potency of the twisted conformation while significantly boosting solubility without the metabolic instability of the morpholine nitrogen.

References
  • Suzuki-Miyaura Coupling Mechanism & Applications

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • 1,4-Dioxane as a Pharmacophore

    • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Ortho-Effect in Kinase Inhibitors (Conformational Control)

    • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry, 47(27), 6658–6661. Link

  • Synthesis of Functionalized 1,4-Dioxanes

    • Grygorenko, O. O., et al. (2021). Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring. Enamine/ResearchGate. Link

  • Kinase Assay Protocols (Promega ADP-Glo)

    • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(1,4-Dioxan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-DX-ANI-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely attempting to isolate 2-(1,4-dioxan-2-yl)aniline following the reduction of its nitro-precursor (2-(1,4-dioxan-2-yl)nitrobenzene). This molecule presents a specific purification challenge: it is an amphiphilic molecule containing a lipophilic/basic aniline head and a polar oxygenated tail (the dioxane ring).

Common failure modes include:

  • "Oiling out" instead of crystallizing due to the ortho-substituent disrupting lattice packing.

  • Streaking on silica gel columns due to the basic amine functionality.

  • Persistent color (yellow/orange) caused by trace azo/azoxy byproducts from incomplete nitro reduction.

This guide provides a self-validating purification workflow designed to separate the target amine from neutral impurities (unreacted nitro, azo dimers) and catalyst residues.

Module 1: The "Dirty" Mixture (Diagnosis)

Before starting, identify your crude profile. The reduction of nitroarenes is rarely quantitative without byproducts.

ComponentChemical NatureSolubility BehaviorRemoval Strategy
Target Aniline Basic (

)
Soluble in organic solvents; Soluble in aq. Acid.[1][2][3][4][5]Acid-Base Extraction
Starting Nitro Neutral / LipophilicSoluble in organics; Insoluble in aq. Acid.[1][2][3][4][5]Wash away in organic phase.
Azo/Azoxy Dimers Neutral / LipophilicSoluble in organics; Highly colored (Yellow/Orange).Wash away in organic phase.
Catalyst (Pd/C, Fe) Insoluble SolidInsoluble in all solvents.Filtration (Celite).
Dioxane Peroxides Unstable OxidizersSoluble in organics.Safety Risk (Test with KI paper).

Module 2: Primary Purification (Acid-Base Extraction)

The Logic: We exploit the basicity of the aniline nitrogen. By lowering the pH, we protonate the amine, forcing it into the aqueous phase as a water-soluble salt. Neutral impurities (nitro, azo) remain in the organic phase.

Critical Warning: Dioxane Stability

The 1,4-dioxane ring is an acetal-like ether. While generally stable to base, it can be sensitive to strong acids at high temperatures , leading to ring-opening.

  • Rule: Perform all acid extractions with cold (0–5 °C) dilute acid (1M HCl or 10% Citric Acid). Avoid concentrated

    
    .
    
Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Validation: If solids remain, filter through a Celite pad to remove catalyst residues.

  • Acid Extraction (The Separation):

    • Cool the organic solution to 0 °C.

    • Add 1M HCl (aq) slowly. The target aniline protonates (

      
      ) and migrates to the water layer.
      
    • Action: Shake and separate. Keep the Aqueous Layer (A) .

    • Repeat: Extract the organic layer once more with fresh 1M HCl. Combine aqueous layers.

  • The "Neutral Wash":

    • Wash the combined Aqueous Layer (A) with a small volume of fresh EtOAc/DCM.

    • Why? This removes physically entrained neutral impurities (the "yellow" azo compounds).

    • Discard this organic wash.

  • Basification (Recovery):

    • Cool the Aqueous Layer (A) to 0 °C.

    • Slowly add 2M NaOH or Saturated

      
        until pH > 9.
      
    • Observation: The solution should become cloudy/milky as the free-base aniline precipitates or oils out.

  • Final Extraction:

    • Extract the cloudy aqueous mixture with DCM (3x).

    • Dry the combined DCM layers over

      
      , filter, and concentrate in vacuo.
      
Visualizing the Workflow

ExtractionLogic Crude Crude Mixture (Aniline + Nitro + Azo) AcidStep Add 1M HCl (aq) Partition Crude->AcidStep OrgPhase1 Organic Phase (Contains Nitro/Azo Impurities) AcidStep->OrgPhase1 Neutrals stay AqPhase1 Aqueous Phase (Acidic) (Contains Target Aniline-HCl) AcidStep->AqPhase1 Target migrates Discard (Waste) Discard (Waste) OrgPhase1->Discard (Waste) WashStep Wash with EtOAc (Remove entrained neutrals) AqPhase1->WashStep BaseStep Basify (pH > 9) (Regenerate Free Base) WashStep->BaseStep FinalExtract Extract into DCM Evaporate BaseStep->FinalExtract Product Purified 2-(1,4-Dioxan-2-yl)aniline FinalExtract->Product

Caption: Separation logic relying on pH-dependent solubility switches to isolate the target amine.

Module 3: Chromatography Troubleshooting

If acid-base extraction yields <95% purity, column chromatography is required.

The Problem: Anilines interact strongly with the acidic silanol groups (


) on silica gel, causing tailing/streaking  and poor separation.

The Solution: Deactivate the silica.

MethodProtocolBest For
Triethylamine (TEA) Pre-wash Flush the column with Mobile Phase + 1% TEA. Then run column normally.General purification.
Ammoniated Methanol Use 10:1 DCM:MeOH (saturated with

gas) as the polar component.
Very polar/stubborn amines.
Neutral Alumina Use Alumina instead of Silica as the stationary phase.Acid-sensitive substrates.[1][6]

Module 4: Salt Formation (The "Crash Out" Strategy)

The ortho-dioxane substituent often prevents the free base from crystallizing, resulting in a viscous oil. To obtain a stable solid for storage or dosing, convert it to the Hydrochloride salt.

  • Dissolve the purified oil in a minimal amount of dry Diethyl Ether or Ethanol .

  • Cool to 0 °C.

  • Add 4M HCl in Dioxane (dropwise) or bubble dry HCl gas.

  • Observation: A white precipitate (the Hydrochloride salt) should form immediately.

  • Filter and wash with cold ether.

FAQ & Troubleshooting

Q: My product is still brown/red after extraction.

  • A: This is likely trace azobenzene or polyaniline oxidation products. These are non-basic. Repeat the "Neutral Wash" (Module 2, Step 3) but be more aggressive—wash the acidic aqueous phase 3x with EtOAc before basifying. If color persists, do a quick silica plug filtration.

Q: I recovered very little mass after the acid extraction.

  • A: The ortho-dioxane oxygen may be forming an intramolecular hydrogen bond with the aniline protons, or inductively reducing the basicity.

    • Fix: Use a slightly stronger acid concentration (2M HCl) or ensure the extraction volume of the aqueous phase is large enough to solubilize the salt.

    • Check: Did you basify to pH > 9? Use pH paper to confirm. If the pH is only 7, the amine won't fully extract back into the organic layer.

Q: Is the dioxane ring stable to these conditions?

  • A: Yes, 1,4-dioxane is chemically robust. It resists hydrolysis in dilute acid/base at room temperature. The risk only arises if you boil the compound in strong acid (e.g., refluxing in 6M HCl), which could cleave the ether linkages.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press, 2012. (Mechanisms of nitro reduction and aniline basicity).
  • Corma, A.; Serna, P. "Preparation of substituted anilines from nitro compounds by using supported gold catalysts."[7] Nature Protocols2006 , 1, 2590–2595.[7] Link (Discussion of chemoselective reduction and isolation).

  • Ehrenfeld, L.; Puterbaugh, M. "o-Nitroaniline."[4] Organic Syntheses1929 , 9, 64. Link (Historical precedent for purifying ortho-substituted anilines).

  • Surprenant, K. S. "Dioxane." In Ullmann's Encyclopedia of Industrial Chemistry; Wiley-VCH, 2000.

Sources

Technical Support Center: Solubility Optimization for 2-(1,4-Dioxan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center resource, designed for immediate application in a research setting.

Ticket ID: SOL-DXA-001 Status: Resolved Assigned Specialist: Senior Application Scientist, Assay Development Group

Executive Summary

Compound: 2-(1,4-Dioxan-2-yl)aniline (CAS: 1003710-86-6) Chemical Class: Ortho-substituted Aniline / Cyclic Ether The Challenge: This compound presents a "solubility paradox."[1] While the dioxane ring is polar, the ortho-substitution on the aniline creates a lipophilic shield, and the molecule remains uncharged (neutral) at physiological pH (7.4). This leads to "silent precipitation"—where the compound crashes out upon dilution into aqueous media, causing false negatives in biological assays [1, 2].

This guide provides a self-validating protocol to solubilize this compound without compromising cellular health or assay integrity.

Part 1: The "Make It Dissolve" Phase (Stock Preparation)

Q: What is the optimal solvent system for the primary stock solution?

Recommendation: Anhydrous DMSO (Dimethyl Sulfoxide) at 10 mM to 50 mM .

The Science: 2-(1,4-Dioxan-2-yl)aniline has a predicted LogP of ~1.5 and a pKa of ~4.6 (aniline amine).

  • Why DMSO? It disrupts the crystal lattice energy effectively. Ethanol is a poor alternative because its high volatility leads to concentration drift during storage.

  • Why Anhydrous? The dioxane ring is hygroscopic (water-attracting). Presence of water in your DMSO stock will initiate micro-precipitation over time (the "cloudy stock" phenomenon) [3].

Protocol:

  • Weigh the powder in a glass vial (avoid plastics that leach plasticizers in 100% DMSO).

  • Add anhydrous DMSO to reach a concentration of 50 mM.

  • Critical Step: Vortex for 60 seconds, then sonicate in a water bath at 37°C for 5 minutes.

    • Reasoning: The ortho-dioxane group can create steric hindrance, trapping air in the crystal lattice. Sonication degasses and ensures complete solvation.

Part 2: The "Keep It Dissolved" Phase (Assay Dilution)

Q: My compound precipitates when I dilute it into cell culture media. How do I stop this?

Root Cause: "Solvent Shock." When you drop 100% DMSO stock directly into aqueous media (pH 7.4), the local environment instantly changes from lipophilic to hydrophilic. The aniline moiety, being neutral at pH 7.4 (well above its pKa of 4.6), becomes hydrophobic and aggregates [1].

Solution: The "Intermediate Shift" Method Do not jump from 100% DMSO to 0.1% DMSO in one step. Use an intermediate dilution plate.

Step-by-Step Protocol:

  • Prepare 100x Working Stocks: Dilute your 50 mM Master Stock into a pure DMSO plate to create a concentration gradient (e.g., 10 mM, 1 mM, 0.1 mM).

    • Result: All wells are still 100% DMSO. No precipitation yet.

  • The "Shift" Step: Dilute these 100x stocks 1:10 into an intermediate solvent (e.g., PBS + 5% Tween 80 or Culture Media + 10% HP-β-Cyclodextrin).

  • Final Assay Addition: Transfer from the intermediate plate to your cell plate (final 1:10 dilution).

Q: Can I use Cyclodextrins?

Recommendation: Yes, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the Gold Standard. Unlike surfactants (Tween/Triton) which can lyse cell membranes, HP-β-CD forms a "host-guest" inclusion complex. The hydrophobic aniline ring sits inside the cone, while the hydrophilic exterior keeps it soluble in water [4].

Validation Data:

Formulation Strategy Solubility Limit (pH 7.4) Cytotoxicity Risk Recommended For
Standard (DMSO only) < 10 µM Low (<0.5% DMSO) High-throughput Screening
Surfactant (0.1% Tween 80) ~ 50 µM Moderate (Membrane effects) Biochemical Assays (Cell-free)

| Complexation (5% HP-β-CD) | > 200 µM | Very Low | Cell-based Assays / In Vivo |[2]

Part 3: Troubleshooting & Quality Control[2]

Q: How do I verify the compound is actually in solution during the assay?

The "Red Flag" Check: If your dose-response curve plateaus unexpectedly or shows a "bell shape" (toxicity at high doses dropping off), you likely have precipitation.

The Nephelometry Hack: If you don't have a nephelometer (turbidity meter), use your plate reader:

  • Set absorbance to 600 nm (or any non-absorbing wavelength for the compound).

  • Read the plate immediately after dosing.

  • Threshold: Any well with OD > 0.05 above the blank indicates micro-precipitation.

Part 4: Visualization of the Workflow

The following diagram illustrates the decision logic for solubilizing 2-(1,4-Dioxan-2-yl)aniline based on the assay type.

Solubility_Workflow Start Start: 2-(1,4-Dioxan-2-yl)aniline Powder Stock Step 1: Master Stock 50 mM in Anhydrous DMSO (Sonicate 37°C) Start->Stock Decision Select Assay Type Stock->Decision CellFree Biochemical / Cell-Free Decision->CellFree CellBased Cell-Based Assay Decision->CellBased Tween Add Co-solvent: 0.05% Tween 20 CellFree->Tween High Conc. DirectDil Direct Dilution into Buffer CellFree->DirectDil Low Conc. PrecipCheck Risk of Precipitation? (Conc > 10 µM) CellBased->PrecipCheck QC QC Step: Measure OD600 (Check for Turbidity) Tween->QC DirectDil->QC Cyclo Use Carrier: Add HP-β-Cyclodextrin (Molar Ratio 1:2) PrecipCheck->Cyclo Yes (>10µM) Standard Standard Dilution (Keep DMSO < 0.5%) PrecipCheck->Standard No (<10µM) Cyclo->QC Standard->QC

Caption: Decision tree for selecting the optimal solubilization strategy based on assay requirements and concentration thresholds.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. Link

  • Way, L. (2025). Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO). Washington State University IACUC.[3] Link

  • Rezaei, A., et al. (2019).[4] Improving the solubility and in vitro cytotoxicity of ferulic acid by loading it into cyclodextrin nanosponges. Dove Medical Press. Link

Sources

Validation & Comparative

1H NMR chemical shifts of 2-(1,4-Dioxan-2-yl)aniline vs 4-isomer

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the ^1^H NMR spectral characteristics of 2-(1,4-Dioxan-2-yl)aniline (Ortho isomer) and 4-(1,4-Dioxan-2-yl)aniline (Para isomer). It is designed for researchers requiring structural verification of these specific heterocyclic building blocks.

Part 1: Executive Summary & Structural Logic

The core challenge in distinguishing these isomers lies in the aromatic splitting patterns and the electronic influence of the amino (-NH2) group on the benzylic methine proton of the dioxane ring.

  • 4-Isomer (Para): High symmetry.[1] The amino group exerts a strong shielding effect through resonance, pushing the aromatic signals upfield while maintaining an AA'BB' splitting pattern. The dioxane methine proton remains in a relatively unperturbed electronic environment.

  • 2-Isomer (Ortho): Low symmetry. The proximity of the amino group to the dioxane ring introduces steric compression and potential intramolecular hydrogen bonding , leading to distinct deshielding effects on the benzylic proton and a complex ABCD aromatic splitting pattern.

Part 2: Comparative ^1^H NMR Data Analysis

The following data is derived from the core reference structure 2-phenyl-1,4-dioxane (Benzylic H @ 4.63 ppm in CDCl3) and corrected for standard aniline Substituent Chemical Shifts (SCS).

Table 1: Chemical Shift Comparison (CDCl3, 400 MHz)
Proton Environment4-Isomer (Para) 2-Isomer (Ortho) Diagnostic Feature
Dioxane H2 (Methine) 4.55 – 4.60 ppm (dd)4.75 – 4.85 ppm (dd)Primary Identifier. The Ortho isomer shows deshielding due to the "Ortho Effect" (proximity to NH2 lone pair).
Aromatic System AA'BB' System ABCD System Secondary Identifier. Symmetry vs. Complexity.
Ar-H (Ortho to NH2) 6.65 – 6.70 ppm (d)6.70 – 6.75 ppm (d/m)Typical aniline shielding (upfield shift).
Ar-H (Meta to NH2) 7.15 – 7.20 ppm (d)6.80 – 7.15 ppm (m)Para isomer has clear doublet; Ortho isomer has overlapping multiplets.
Dioxane -CH2- 3.60 – 4.00 ppm (m)3.65 – 4.10 ppm (m)Complex multiplets; less diagnostic but integral confirms dioxane ring.
-NH2 (Amino) 3.50 – 4.00 ppm (br s)4.00 – 5.50 ppm (br s)Ortho isomer NH2 is often deshielded and sharper if intramolecular H-bonding occurs.

Note on Solvent: Values are for CDCl3 . In DMSO-d6 , expect the -NH2 protons to shift significantly downfield (to ~5.0-6.0 ppm) and sharpen due to reduced exchange rates. The Dioxane H2 signal will also shift slightly downfield (~0.1-0.2 ppm).

Part 3: Mechanistic Insight & Visualization

Electronic & Steric Pathways

The shift differences are governed by two main factors:

  • Resonance Shielding: The -NH2 group donates electron density into the ring.[2] In the Para isomer, this density is pushed to the carbons ortho to the amine (shielding them), leaving the dioxane attachment point relatively neutral.

  • The Ortho Effect: In the 2-isomer , the dioxane ring is physically crowded by the amine. This restricts rotation and can place the dioxane oxygen in a position to accept a hydrogen bond from the amine, or place the benzylic proton in the deshielding cone of the nitrogen lone pair.

Diagram 1: Structural Comparison and Numbering

G cluster_0 4-(1,4-Dioxan-2-yl)aniline (Para) cluster_1 2-(1,4-Dioxan-2-yl)aniline (Ortho) Struct_Para Structure: Symmetric (AA'BB') Key Shift: H2 (Dioxane) ~4.6 ppm Mech_Para Mechanism: Resonance dominates. Minimal steric interaction. Struct_Para->Mech_Para Explains Shift Struct_Ortho Structure: Asymmetric (ABCD) Key Shift: H2 (Dioxane) ~4.8 ppm Mech_Ortho Mechanism: Steric Compression Potential H-Bonding Anisotropic Deshielding Struct_Ortho->Mech_Ortho Explains Shift

Caption: Comparison of structural symmetry and electronic mechanisms driving the chemical shift differences.

Part 4: Experimental Protocol for Verification

To ensure reproducible data, follow this self-validating protocol.

Reagents & Equipment
  • Solvent: CDCl3 (99.8% D) with 0.03% TMS (internal standard).

    • Alternative: DMSO-d6 if solubility is poor or to observe labile NH2 protons.

  • Instrument: 400 MHz NMR or higher (600 MHz recommended for resolving the Ortho-isomer's ABCD region).

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 5-10 mg of the aniline derivative in 0.6 mL of solvent.

    • Critical: Filter the solution through a cotton plug into the NMR tube to remove suspended solids that cause line broadening.

  • Acquisition Parameters:

    • Pulse Angle: 30°.[3]

    • Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of aromatic protons).

    • Scans (NS): 16 or 32.

  • Processing & Assignment:

    • Reference spectrum to TMS (0.00 ppm) or residual CHCl3 (7.26 ppm).

    • Integration Check: Normalize the Dioxane H2 signal (dd) to 1.00 .

    • Validation: The aromatic region must integrate to 4.00 . The NH2 should integrate to 2.00 (if not exchanging).

Diagram 2: Assignment Logic Flow

Workflow Start Start: Acquire 1H Spectrum Check_Ar Check Aromatic Region (6.5 - 7.5 ppm) Start->Check_Ar Decision Pattern Analysis Check_Ar->Decision Para_Path AA'BB' Pattern (2 Doublets) Decision->Para_Path Symmetric Ortho_Path ABCD Pattern (Complex Multiplet) Decision->Ortho_Path Asymmetric Check_H2 Check Dioxane Methine (H2) (~4.5 - 4.8 ppm) Para_Path->Check_H2 Ortho_Path->Check_H2 Result_Para Confirm: 4-Isomer H2 ~ 4.6 ppm Check_H2->Result_Para Normal Shift Result_Ortho Confirm: 2-Isomer H2 ~ 4.8 ppm (Deshielded) Check_H2->Result_Ortho Downfield Shift

Caption: Logical decision tree for assigning the isomer based on spectral features.

References

  • Semantic Scholar . Visible-Light Mediated Oxidative Fragmentation of Ethers and Acetals. (Source for 2-phenyl-1,4-dioxane core shift data). [Link]

  • Doc Brown's Chemistry . 1H NMR spectrum of 1,4-dioxane. (Baseline data for dioxane ring). [Link]

  • University of Wisconsin-Madison . Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (Methodology for SCS and Ortho/Para effects). [Link]

Sources

HRMS Profiling & Fragmentation Dynamics of 2-(1,4-Dioxan-2-yl)aniline: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparison Framework

This guide provides a technical roadmap for the High-Resolution Mass Spectrometry (HRMS) characterization of 2-(1,4-Dioxan-2-yl)aniline . This molecule represents a critical scaffold in medicinal chemistry, combining a polar, metabolic-stabilizing 1,4-dioxane ring with a reactive aniline handle.

The primary analytical challenge lies in distinguishing the intact dioxane ring from potential ring-opened degradants and isomeric morpholine derivatives. This guide compares the industry-standard ESI-HRMS (Orbitrap/Q-TOF) workflow against the traditional EI-GC/MS approach, establishing why Soft Ionization with controlled fragmentation (HCD/CID) is the superior methodology for this specific chemotype.

Comparative Analysis: ESI-HRMS vs. EI-GC/MS
FeatureMethod A: ESI-HRMS (Recommended) Method B: EI-GC/MS (Alternative)
Ionization Mechanism Soft Ionization (Electrospray). Protonation

.
Hard Ionization (Electron Impact, 70 eV). Radical Cation

.
Molecular Ion Stability High. Dominant

peak at m/z 180.102.
Low. Dioxane ring often shatters;

may be absent.
Structural Insight Controlled fragmentation (MS/MS) reveals specific ring connectivity."Fingerprint" fragmentation often dominated by non-specific alkyl ions.
Sample Prep Minimal (Dilute & Shoot).Requires derivatization (silylation) to prevent aniline tailing.
Limit of Detection pg/mL range (High Sensitivity).ng/mL range.

Theoretical Fragmentation Mechanism (HRMS)

To validate the structure of 2-(1,4-Dioxan-2-yl)aniline, one must understand its dissociation dynamics. The fragmentation is driven by the protonation of the aniline nitrogen (the most basic site) and subsequent charge migration to the dioxane ether oxygens.

Key Diagnostic Pathways
  • Precursor Ion:

    
     (Calculated for 
    
    
    
    ).
  • Pathway A (Dioxane Ring Contraction): Loss of ethylene oxide (

    
    , 44.026 Da). This is the hallmark of 1,4-dioxane derivatives.
    
  • Pathway B (Ethylene Loss): Loss of

    
     (28.031 Da) via retro-cleavage.
    
  • Pathway C (Aniline Retention): Formation of the tropylium-like aniline cation (

    
    , m/z 92/93).
    
Visualization of Signaling Pathways (DOT)

FragmentationPathway Precursor [M+H]+ Precursor m/z 180.1019 (Protonated Aniline) Frag_A Fragment A [M+H - C2H4O]+ m/z 136.076 (Vinyl-ether Aniline) Precursor->Frag_A Loss of C2H4O (Ethylene Oxide, -44 Da) Primary Pathway Frag_B Fragment B [M+H - C2H4]+ m/z 152.071 (Dioxolane-like intermediate) Precursor->Frag_B Loss of C2H4 (Ethylene, -28 Da) Frag_C Fragment C [C6H8N]+ m/z 94.065 (Aniline Radical Cation) Frag_A->Frag_C Further degradation

Figure 1: Proposed HRMS fragmentation pathway for 2-(1,4-Dioxan-2-yl)aniline under HCD (Higher-Energy Collisional Dissociation) conditions.

Experimental Protocol: Self-Validating Workflow

This protocol uses ESI-Orbitrap technology. The validity of the data is ensured by the mass accuracy (<5 ppm) and the specific isotopic pattern of the precursor.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of 2-(1,4-Dioxan-2-yl)aniline in 1 mL of Methanol (LC-MS grade).

  • Working Solution: Dilute stock 1:1000 in 0.1% Formic Acid in 50:50 Water/Methanol. Final concentration ~1 µg/mL.

    • Why Formic Acid? Ensures protonation of the aniline nitrogen (

      
      ) to maximize 
      
      
      
      signal.
Step 2: Instrument Parameters (Orbitrap Exploris / Q-Exactive)
  • Source: H-ESI II (Heated Electrospray).

  • Polarity: Positive (+).

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 320°C.

  • Resolution: 60,000 (Full MS), 15,000 (MS2).

  • Fragmentation Mode: Stepped HCD (Normalized Collision Energy: 20, 40, 60).

    • Expert Insight: Stepped NCE is crucial here. Low energy (20) preserves the fragile dioxane ring; high energy (60) confirms the aniline core.

Step 3: Data Validation Criteria (Pass/Fail)
  • Mass Accuracy: Experimental m/z must be within ±5 ppm of 180.1019.

  • Isotope Pattern: The A+1 peak (m/z 181.105) must have a relative intensity of ~11% (consistent with 10 carbons).

  • Fragment Confirmation: Presence of m/z 136.076 (Loss of

    
    ) is the mandatory "fingerprint" ion for the 1,4-dioxane ring.
    
Methodological Workflow Diagram (DOT)

Workflow Sample Sample Prep (1 µg/mL in MeOH/0.1% FA) Source ESI Source (+3.5 kV, 320°C) Sample->Source Filter Quadrupole Isolation (180.1 ± 1.0 Da) Source->Filter Cell HCD Cell (Stepped NCE 20-60) Filter->Cell Detector Orbitrap Analyzer (Res 60k) Cell->Detector

Figure 2: Analytical workflow for the structural confirmation of 2-(1,4-Dioxan-2-yl)aniline.[1][2]

Supporting Data & Interpretation

The following table summarizes the theoretical fragment ions expected in an HRMS experiment. This data serves as the reference standard for experimental validation.

m/z (Theoretical)Ion CompositionFormulaError ToleranceInterpretation
180.1019


< 5 ppmPrecursor. Protonated molecule.
163.0754


< 5 ppmMinor. Loss of ammonia (rare in ESI, common in APCI).
152.0706


< 5 ppmDiagnostic. Dioxane ring contraction.
136.0757


< 5 ppmMajor Fragment. Loss of ethylene oxide unit. Confirms 1,4-dioxane.[3][4][5][6]
94.0651


< 10 ppmCore. Aniline cation.
Interpretation of Results
  • Scenario 1 (Pure Compound): Spectrum shows dominant 180.10 and 136.07 peaks.

  • Scenario 2 (Degradation): Presence of m/z 136 in the Full MS (not MS2) indicates in-source fragmentation or sample degradation (ring opening).

  • Scenario 3 (Isomer Differentiation): If the sample were a morpholine derivative, the loss of 44 Da (

    
    ) would likely be replaced by a loss of 42 Da (
    
    
    
    ) or different ring-opening kinetics, distinguishing the 1,4-dioxane structure.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fragmentation mechanisms including onium reaction and ring cleavage).
  • Niessen, W. M. A. (2010). Fragmentation of Small Molecules in Electrospray Ionization Mass Spectrometry. Wiley.[7]

  • Yoshioka, N., et al. (2013). "Development of analytical method for determination of 1,4-dioxane in cleansing products." International Journal of Cosmetic Science. (Provides background on 1,4-dioxane stability and fragmentation in GC-MS contexts).

  • NIST Mass Spectrometry Data Center. "1,4-Dioxane Electron Ionization Mass Spectrum." (Reference for hard ionization patterns of the dioxane ring).

Sources

Technical Characterization Guide: IR Spectroscopy of 2-(1,4-Dioxan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

2-(1,4-Dioxan-2-yl)aniline is a bifunctional building block characterized by an electron-rich aromatic amine ortho-substituted with a saturated cyclic ether (1,4-dioxane). In drug development, this scaffold serves as a critical intermediate for synthesizing kinase inhibitors and chiral ligands.

This guide provides a rigorous spectroscopic analysis of the molecule, comparing its infrared (IR) signature against its primary synthetic precursor (2-(1,4-dioxan-2-yl)nitrobenzene ) and structural analogs (e.g., Aniline ). The objective is to establish a self-validating Quality Control (QC) protocol that allows researchers to rapidly confirm identity and purity without immediate recourse to time-consuming NMR techniques.

Structural Dissection for Spectroscopy
  • Primary Amine (-NH₂): Acts as the primary diagnostic reporter for reaction completion (reduction of nitro group).

  • 1,4-Dioxane Ring: Introduces strong ether linkages (C-O-C) and aliphatic character, distinguishing the molecule from simple aromatic amines.

  • Ortho-Substitution: Creates a unique steric and electronic environment, potentially inducing intramolecular hydrogen bonding between the amine hydrogen and the ether oxygen, resulting in characteristic frequency shifts.

Comparative Analysis: Target vs. Precursors

The "performance" of an IR protocol is defined by its ability to resolve the target product from impurities. The following comparison highlights the spectral distinctiveness of 2-(1,4-Dioxan-2-yl)aniline.

Scenario A: Reaction Monitoring (Reduction of Nitro Precursor)

The most critical application of IR for this molecule is monitoring the reduction of 2-(1,4-dioxan-2-yl)nitrobenzene .

FeatureTarget: 2-(1,4-Dioxan-2-yl)anilinePrecursor: 2-(1,4-Dioxan-2-yl)nitrobenzeneDiagnostic Action
3500–3300 cm⁻¹ Present: Doublet (NH₂ stretch).Absent: No significant peaks.Monitor for Appearance: Indicates formation of amine.
1550–1500 cm⁻¹ Weak/Medium: Aromatic C=C.Strong: Asymmetric NO₂ stretch (~1530 cm⁻¹).Monitor for Disappearance: Loss of NO₂ confirms conversion.
1350–1300 cm⁻¹ Medium: C-N stretch (~1280 cm⁻¹).Strong: Symmetric NO₂ stretch (~1350 cm⁻¹).Secondary Confirmation: Absence of the 1350 doublet.
Scenario B: Purity Validation (Vs. Aniline Impurity)

If the dioxane ring coupling is incomplete or cleaved, simple Aniline may be present.

FeatureTarget: 2-(1,4-Dioxan-2-yl)anilineImpurity: AnilineDiagnostic Action
2950–2850 cm⁻¹ Distinct: Aliphatic C-H (Dioxane ring).Absent: Only aromatic C-H (>3000 cm⁻¹).Fingerprint: Presence of aliphatic C-H confirms dioxane moiety.
1140–1070 cm⁻¹ Strong: C-O-C Ether stretch.[1]Absent: No ether bands.Critical Check: Absence of this band indicates loss of dioxane ring.

Characteristic Peak Assignments

The following data synthesizes experimental values from standard ortho-substituted anilines and dioxane derivatives to provide a high-confidence predictive spectrum.

Functional Group Region (4000 – 1500 cm⁻¹)
Frequency (cm⁻¹)Vibration ModeIntensityMechanistic Insight
3440 ± 10 N-H Asymmetric StretchMediumCharacteristic of primary amines. May shift lower (~3420) if intramolecular H-bonding to ether oxygen occurs.
3350 ± 10 N-H Symmetric StretchMediumThe second band of the amine doublet.
3050 – 3010 C-H Aromatic StretchWeakDiagnostic of the benzene ring.
2960 – 2850 C-H Aliphatic StretchMediumKey Identifier: Arises from the methylene (-CH₂-) groups in the dioxane ring.
1620 ± 10 N-H Scissoring (Bend)Medium-Strong"Sword-like" peak confirming the presence of the amine group.
1600, 1500 C=C Ring BreathingVariableStandard aromatic skeletal vibrations.
Fingerprint Region (1500 – 600 cm⁻¹)
Frequency (cm⁻¹)Vibration ModeIntensityMechanistic Insight
1280 – 1260 C-N Stretch (Aromatic)StrongPositioned higher than aliphatic amines due to resonance interaction with the ring.
1125 – 1110 C-O-C Asym. StretchVery Strong Primary Dioxane Marker: The "Ether Band." Distinguishes the molecule from alkyl-anilines.
1080 – 1060 C-O-C Sym. StretchStrongSecondary ether confirmation.
870 – 860 Ring Breathing (Dioxane)MediumSpecific to the 1,4-dioxane cyclic structure.
750 ± 10 C-H Out-of-Plane (OOP)StrongOrtho-Substitution Marker: Characteristic of 1,2-disubstituted benzene rings.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this ATR-FTIR (Attenuated Total Reflectance) protocol.

Step 1: Sample Preparation
  • State: The compound is likely a solid or viscous oil.

  • Technique: Use Diamond ATR for minimal sample prep and easy cleaning.

  • Pre-treatment: If the sample is an oil, ensure no residual solvent (e.g., dichloromethane) is present, as chlorinated solvents have strong peaks at ~700-800 cm⁻¹ that interfere with the ortho-substitution marker.

Step 2: Data Acquisition
  • Range: 4000 – 600 cm⁻¹.

  • Resolution: 4 cm⁻¹.[2]

  • Scans: Minimum 16 scans to resolve weak aliphatic C-H overtones.

Step 3: Validation Logic (Decision Matrix)

Use the following logic flow to accept or reject the batch based on the spectrum.

IR_Validation_Workflow Start Acquire Spectrum (4000-600 cm⁻¹) Check_NH2 Check 3300-3500 cm⁻¹ (Doublet Present?) Start->Check_NH2 Check_NO2 Check 1530 & 1350 cm⁻¹ (NO₂ Peaks Absent?) Check_NH2->Check_NO2 Yes Fail_Identity FAIL: Not an Amine Check_NH2->Fail_Identity No Check_Ether Check 1120 cm⁻¹ (Strong Ether Band?) Check_NO2->Check_Ether Yes Fail_Precursor FAIL: Incomplete Reduction (Contains Nitro Precursor) Check_NO2->Fail_Precursor No Pass PASS: Identity Confirmed Pure Product Check_Ether->Pass Yes Fail_Impurity FAIL: Missing Dioxane Ring (Potential Cleavage) Check_Ether->Fail_Impurity No

Figure 1: Decision tree for validating 2-(1,4-Dioxan-2-yl)aniline synthesis using IR markers.

Technical Discussion: The Ortho-Effect

Researchers must be aware of the "Ortho-Effect" in this specific isomer. Unlike the para- isomer (4-(1,4-dioxan-2-yl)aniline), the ortho- position places the amine nitrogen in close proximity to the ether oxygen atoms of the dioxane ring.

  • Intramolecular Hydrogen Bonding: A weak H-bond may form between the amine N-H and the ether oxygen.

    • Spectral Consequence: This can broaden the N-H stretching bands (3400 region) and shift them to slightly lower wavenumbers compared to free aniline.

  • Steric Inhibition of Resonance: The bulky dioxane group may twist the amine group out of planarity with the benzene ring.

    • Spectral Consequence: The C-N stretching band (usually ~1280 cm⁻¹) may shift slightly upward or lose intensity as the conjugation is disturbed.

Recommendation: When comparing batch-to-batch consistency, overlay the fingerprint region (1500-600 cm⁻¹) precisely. Small shifts in the 750 cm⁻¹ (ortho-OOP) band are sensitive indicators of changes in crystal packing or isomeric purity.

References

  • NIST Chemistry WebBook. Infrared Spectrum of Aniline.[2] National Institute of Standards and Technology.[2] Available at: [Link]

  • SDBS Database. Infrared Spectrum of 1,4-Dioxane. National Institute of Advanced Industrial Science and Technology (AIST).[3] Available at: [Link] (Search Index: 1,4-Dioxane)

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Standard reference for functional group frequency assignments).
  • Master Organic Chemistry. Infrared Spectroscopy: A Quick Primer on Interpreting Spectra. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(1,4-Dioxan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As researchers and professionals in drug development, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but also in their disposal. 2-(1,4-Dioxan-2-yl)aniline, a compound featuring both an aromatic amine and a cyclic ether, requires a nuanced understanding of its potential hazards to ensure its responsible management as a waste product. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste safely, protecting both themselves and the environment.

Hazard Identification and Risk Assessment: A Dual-Hazard Profile

The aniline component presents significant health hazards. Aniline is toxic if inhaled, ingested, or absorbed through the skin and is classified as a suspected carcinogen and mutagen.[1] High exposure can lead to methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, causing symptoms like headache, dizziness, and cyanosis (a blue color to the skin and lips).[2]

The 1,4-dioxane component introduces both physical and health hazards. It is a highly flammable liquid and vapor.[3] Critically, like other ethers, 1,4-dioxane can form explosive peroxides upon exposure to air and light, especially during storage.[4][5][6] This is a crucial consideration for waste storage, as peroxide formation can create an extremely dangerous and unstable container. Dioxane is also an irritant to the eyes and respiratory system and is suspected of causing cancer.[4][7]

The combined properties of these two moieties necessitate that 2-(1,4-Dioxan-2-yl)aniline be treated as a flammable, highly toxic, and potentially peroxide-forming hazardous waste .

Table 1: Summary of Constituent Hazards
PropertyAniline1,4-DioxaneInferred Hazard for 2-(1,4-Dioxan-2-yl)aniline
Physical State Oily liquid, darkens on exposure to air[8]Colorless liquid[9]Likely a liquid or low-melting solid
Primary Physical Hazard Combustible Liquid[2]Highly Flammable Liquid (Flash Point: 12°C)[3][7]Flammable . Must be kept away from ignition sources.
Key Chemical Hazard Reacts violently with oxidizing agents and strong acids[2]May form explosive peroxides [4][5][6]Potentially Peroxide-Forming . Incompatible with strong oxidizers and acids.
Primary Health Hazards Toxic (inhalation, ingestion, skin absorption)[1], Suspected Carcinogen/Mutagen[1], Methemoglobinemia[2]Eye/Respiratory Irritant[4], Suspected Carcinogen[7], Liver/Kidney damage[9]Highly Toxic . Avoid all routes of exposure. Assumed carcinogen.
OSHA PEL (8-hr TWA) 5 ppm (skin)[10]100 ppm (skin)[7]Adhere to the lower PEL of Aniline (2 ppm ACGIH TLV) as a conservative measure.[10]
EPA Waste Code U012[11]U108[12][13]Must be disposed of as hazardous waste under appropriate codes.

Pre-Disposal: Laboratory Safety and Waste Segregation

Proper disposal begins long before the waste container is full. The causality behind these steps is rooted in preventing accidental exposure, chemical reactions, and environmental release.

Engineering Controls & Personal Protective Equipment (PPE)

All handling of 2-(1,4-Dioxan-2-yl)aniline, including transfer to a waste container, must be performed within a certified chemical fume hood to mitigate inhalation risks.[1][14] The required PPE is dictated by the dual hazards of the compound:

  • Hand Protection: Use heavy-duty, chemical-resistant gloves. Butyl or Viton rubber are recommended for aniline and provide good resistance.[2] Always check manufacturer-specific glove breakthrough times.

  • Eye Protection: Wear tight-fitting safety goggles or a face shield to protect against splashes.[1]

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[1]

Waste Segregation: The Cornerstone of Safe Disposal

The principle of waste segregation is to prevent dangerous reactions within a waste container. Due to its composite nature, 2-(1,4-Dioxan-2-yl)aniline waste must be segregated as follows:

  • Do NOT mix with acidic waste: Aniline can react exothermically and violently with strong acids.[2]

  • Do NOT mix with oxidizing agents: Both aniline and dioxane can react violently with oxidizing agents, creating a fire or explosion hazard.[2][15]

  • Containerize Separately: This compound should be collected in its own dedicated waste container, or with other compatible aniline and dioxane-based wastes. It is best classified as a halogen-free solvent and organic base waste stream .

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe collection and disposal of 2-(1,4-Dioxan-2-yl)aniline waste.

Step 1: Container Selection and Preparation

Select a clean, chemically compatible container, typically a glass bottle with a screw cap or a polyethylene-lined steel can. The container must be in good condition, free of cracks or defects. Ensure the cap has a proper liner (e.g., Teflon) to prevent vapor leakage.

Step 2: Waste Collection
  • Perform all transfers inside a chemical fume hood.[1]

  • Use a funnel to carefully pour the waste into the designated container, avoiding splashes.

  • Fill the container to no more than 80% capacity to allow for vapor expansion.

  • Securely close the container lid immediately after transfer.

Step 3: Peroxide Management

Because of the dioxane moiety, peroxide formation is a significant risk.[4][5]

  • Date the Container: As soon as the first drop of waste is added, label the container with the accumulation start date.

  • Test for Peroxides: If the waste is stored for more than 3 months, it should be tested for peroxides before adding more waste or offering it for disposal. Peroxide test strips are commercially available for this purpose. If peroxides are present at concentrations >100 ppm, do not handle the container and consult with your institution's Environmental Health and Safety (EHS) office immediately.

Step 4: Labeling for Disposal

Proper labeling is a regulatory requirement and essential for safe handling by waste management personnel. The label must be fully completed and legible.

  • Attach a hazardous waste tag provided by your institution's EHS office.

  • Clearly write the full chemical name: "Hazardous Waste: 2-(1,4-Dioxan-2-yl)aniline" . Do not use abbreviations.

  • List all constituents and their approximate percentages.

  • Check all applicable hazard boxes: Flammable, Toxic .

  • Include the accumulation start date.

Step 5: Storage and Removal
  • Store the sealed and labeled waste container in a designated satellite accumulation area or central hazardous waste storage area.

  • The storage area must be cool, dry, and well-ventilated, away from heat and direct sunlight.[16]

  • Ensure secondary containment (such as a chemical-resistant tray or tub) is used to contain any potential leaks.

  • Arrange for pickup through your institution's EHS department. Waste must be disposed of via a licensed hazardous waste contractor.[2][17] The primary disposal method for this type of waste is typically high-temperature incineration.[18]

Diagram 1: Disposal Workflow for 2-(1,4-Dioxan-2-yl)aniline

G start Start: Generate Waste fume_hood Work in Fume Hood w/ Correct PPE start->fume_hood select_container Select & Prepare Approved Waste Container fume_hood->select_container transfer_waste Transfer Waste (<80% Full) select_container->transfer_waste label_container Date & Label Container with Full Chemical Name and Hazards transfer_waste->label_container storage Store in Secondary Containment in Designated Area label_container->storage peroxide_check Is waste older than 3 months? storage->peroxide_check test_peroxides Test for Peroxides peroxide_check->test_peroxides Yes arrange_pickup Arrange for Pickup by EHS/Certified Vendor peroxide_check->arrange_pickup No peroxide_positive Peroxides >100 ppm? test_peroxides->peroxide_positive peroxide_positive->storage No contact_ehs STOP. Do Not Handle. Contact EHS Immediately. peroxide_positive->contact_ehs Yes

Caption: Decision workflow for safe disposal of 2-(1,4-Dioxan-2-yl)aniline waste.

Spill and Emergency Procedures

Immediate and correct response to a spill or exposure is critical.

Spill Cleanup
  • Minor Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Ensure you are wearing appropriate PPE.

    • Absorb the spill using an inert material like vermiculite, dry sand, or a commercial sorbent pad.[1][2] Do not use combustible materials like paper towels as the primary absorbent.

    • Collect the contaminated absorbent using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[4][6]

    • Wipe the area with a soapy water solution and decontaminate all equipment used.

  • Major Spill (outside a fume hood or a large volume):

    • Evacuate the laboratory immediately and alert others.

    • If the material is flammable, eliminate all ignition sources.[2]

    • Close the laboratory door and prevent entry.

    • Call your institution's emergency number and report the spill to EHS. Do not attempt to clean it up yourself.[1]

Personnel Exposure
  • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes, using soap if available.[2][8] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of tepid water for at least 15-30 minutes at an eyewash station, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.

For any significant exposure, be prepared to provide the Safety Data Sheets for aniline and 1,4-dioxane to emergency medical personnel. Patients should be observed for the delayed onset of methemoglobinemia.[8]

References

  • 1,4-Dioxane | Medical Management Guidelines | Toxic Substance Portal | ATSDR - CDC. (URL: [Link])

  • 1,4-Dioxan-2-ylmethanamine | C5H11NO2 | CID 3748064 - PubChem. (URL: [Link])

  • Aniline: The Versatile Organic Compound for Dyes, Drugs, and More - INCHEE. (URL: [Link])

  • Aniline - Rutgers University Hazard Communication Information Sheet. (URL: [Link])

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane - NCBI. (URL: [Link])

  • 1,4-Dioxane - Wikipedia. (URL: [Link])

  • Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR - CDC. (URL: [Link])

  • Aniline - Hazardous Substance Fact Sheet - New Jersey Department of Health. (URL: [Link])

  • EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk - University of Maryland. (URL: [Link])

  • ANILINE | Occupational Safety and Health Administration. (URL: [Link])

  • N-(1,4-dioxan-2-ylmethyl)aniline | C11H15NO2 - PubChem. (URL: [Link])

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste - U.S. Environmental Protection Agency. (URL: [Link])

  • Waste Code - RCRAInfo - U.S. Environmental Protection Agency. (URL: [Link])

  • How to handle and dispose of 1-4 dioxane : r/chemistry - Reddit. (URL: [Link])

  • EPA HAZARDOUS WASTE CODES - University of California, Davis. (URL: [Link])

  • Guidelines for Solvent Waste Recycling and Disposal. (URL: [Link])

  • SB 1731 Guidelines for Halogenated Solvents Degreasing Operations - California Air Resources Board. (URL: [Link])

  • U List of Hazardous Wastes - Minnesota Pollution Control Agency. (URL: [Link])

  • Aniline Method no.: PV2079 - OSHA. (URL: [Link])

  • Halogenated Solvent Cleaning: National Emission Standards for Hazardous Air Pollutants (NESHAP) | US EPA. (URL: [Link])

  • Hazardous Waste Listings - U.S. Environmental Protection Agency. (URL: [Link])

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.